5-Bromo-2',3'-dideoxyuridine

Descripción general

Descripción

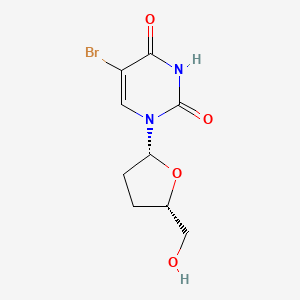

5-Bromo-2’,3’-dideoxyuridine: is a synthetic nucleoside analog of thymidine, characterized by the substitution of a bromine atom at the 5th position of the uracil ring and the removal of hydroxyl groups at the 2’ and 3’ positions of the ribose moiety. This compound is primarily used in scientific research, particularly in the fields of virology and oncology, due to its ability to incorporate into DNA and disrupt normal cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2’,3’-dideoxyuridine typically involves the bromination of 2’,3’-dideoxyuridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dimethylformamide (DMF). The reaction conditions often require controlled temperatures and specific reaction times to ensure the selective bromination at the 5th position of the uracil ring .

Industrial Production Methods: Industrial production of 5-Bromo-2’,3’-dideoxyuridine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromo-2’,3’-dideoxyuridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.

Hydrolysis: The glycosidic bond between the uracil and ribose moiety can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or thiols can be used for nucleophilic substitution.

Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products:

Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide yields 5-azido-2’,3’-dideoxyuridine.

Hydrolysis: Hydrolysis typically yields uracil and the corresponding sugar moiety.

Aplicaciones Científicas De Investigación

Chemistry

BrdU serves as a critical research tool for studying DNA synthesis and repair mechanisms. Its incorporation into DNA allows researchers to track DNA replication and analyze damage responses.

- Mechanism : BrdU competes with thymidine for incorporation into newly synthesized DNA strands, allowing for the visualization of DNA synthesis through immunohistochemical techniques using anti-BrdU antibodies .

Biology

In cell biology, BrdU is extensively used to label proliferating cells, enabling the study of cell cycle dynamics and cellular proliferation.

- Cell Cycle Studies : BrdU labeling helps in identifying cells in the S-phase of the cell cycle, which is crucial for understanding developmental biology and tissue regeneration .

- Viral Replication Inhibition : BrdU has been employed in studies examining its effects on viral replication, particularly in cancer research where it may inhibit tumor growth.

Medicine

BrdU's potential as an anticancer agent has been investigated due to its ability to disrupt cellular processes.

- Oncology Research : Studies have shown that BrdU can sensitize cancer cells to ionizing radiation and enhance the efficacy of certain chemotherapeutic agents by increasing DNA damage .

- Case Study : In a study involving human cancer cell lines treated with BrdU, significant incorporation into DNA was observed during S-phase, indicating its potential utility in cancer therapies aimed at targeting rapidly dividing cells .

Data Tables

| Application Area | Specific Use | Findings |

|---|---|---|

| Chemistry | DNA synthesis tracking | BrdU incorporation allows visualization of replication dynamics |

| Biology | Cell proliferation studies | Identifies S-phase cells; aids in developmental biology research |

| Medicine | Cancer therapy enhancement | Increases sensitivity of cancer cells to radiation; potential for targeted treatments |

Case Studies

- Neurogenesis Research : A study demonstrated that BrdU labeling is effective for tracing neuron precursors during embryonic development across various vertebrate species. The results indicated that different dosages influenced the number of labeled cells, emphasizing the importance of dosage in experimental design .

- Cytotoxic Effects : Research investigating the cytotoxicity of BrdU on olfactory epithelium showed that high concentrations led to significant reductions in specific cell populations, highlighting potential adverse effects when interpreting results from BrdU labeling .

- Crosslink Formation : Another study explored how BrdU incorporation into DNA affects crosslink formation under radiation exposure, revealing that it can enhance the formation of intrastrand crosslinks, which may contribute to its sensitizing effects on cancer cells .

Mecanismo De Acción

5-Bromo-2’,3’-dideoxyuridine exerts its effects by incorporating into DNA in place of thymidine. This incorporation disrupts normal DNA synthesis and repair processes, leading to the inhibition of cell proliferation. The compound targets rapidly dividing cells, making it effective in antiviral and anticancer studies. The primary molecular target is the DNA polymerase enzyme, which incorporates the analog into the growing DNA strand .

Comparación Con Compuestos Similares

5-Bromo-2’-deoxyuridine: Another thymidine analog with a bromine substitution at the 5th position but retains the hydroxyl groups at the 2’ and 3’ positions.

2’,3’-Dideoxyuridine: Lacks the bromine substitution but has the same deoxy modifications at the 2’ and 3’ positions.

Uniqueness: 5-Bromo-2’,3’-dideoxyuridine is unique due to its combined structural modifications, which confer distinct biological properties. The absence of hydroxyl groups at the 2’ and 3’ positions, along with the bromine substitution, enhances its ability to disrupt DNA synthesis and repair, making it particularly useful in research applications .

Actividad Biológica

5-Bromo-2',3'-dideoxyuridine (BrdU) is a synthetic nucleoside analog of thymidine that has been extensively used in biological research to study DNA synthesis and cell proliferation. Its incorporation into DNA during the S-phase of the cell cycle provides valuable insights into cellular dynamics, particularly in the context of neurogenesis and cancer research. This article reviews the biological activity of BrdU, highlighting its mechanisms, applications, and associated cytotoxic effects.

BrdU mimics thymidine and is incorporated into newly synthesized DNA. Once integrated, it can be detected using specific antibodies, allowing researchers to trace cell division and proliferation. The incorporation of BrdU into DNA occurs during the S-phase, making it a crucial tool for studying cell cycle dynamics.

Table 1: Comparison of BrdU with Thymidine

| Feature | This compound (BrdU) | Thymidine |

|---|---|---|

| Structure | Brominated analog | Natural nucleoside |

| Incorporation | During S-phase | During S-phase |

| Detection | Antibody-based methods | Autoradiography |

| Toxicity | Moderate to high | None |

Biological Applications

BrdU has been applied in various biological contexts:

- Neurogenesis Studies : BrdU is widely used to label proliferating neuronal precursors in animal models. It helps trace the fate of these cells during development and in adult neurogenesis.

- Cancer Research : In oncology, BrdU serves as a marker for assessing tumor cell proliferation. Its incorporation can indicate the growth rate of tumors and the effectiveness of therapeutic interventions.

- Cell Cycle Analysis : By quantifying BrdU-positive cells, researchers can infer cell cycle dynamics and identify alterations in proliferation due to treatments or genetic modifications.

Cytotoxic Effects

While BrdU is a valuable tool, its cytotoxicity has been documented. High doses can lead to apoptosis and decreased cell viability.

Case Study: Cytotoxicity in Rat Models

A study administered varying doses of BrdU (25-300 µg/g) to rats to evaluate its effects on neuroblast survival. Results indicated that lower doses did not significantly affect neuroblast density, while higher doses (100-300 µg/g) increased apoptotic markers such as TUNEL-positive cells and active caspase-3 levels, suggesting that BrdU can induce cell death at elevated concentrations .

Table 2: Effects of BrdU on Neuroblast Viability

| Dose (µg/g) | TUNEL Positive Cells (%) | Caspase-3 Activity |

|---|---|---|

| 25 | 5 | Low |

| 50 | 10 | Moderate |

| 100 | 30 | High |

| 300 | 60 | Very High |

Limitations and Considerations

The use of BrdU is not without limitations. Its incorporation into DNA can lead to misinterpretation of results due to its toxicity and potential effects on cellular behavior. Researchers must carefully consider dosage and timing when designing experiments involving BrdU.

Propiedades

IUPAC Name |

5-bromo-1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O4/c10-6-3-12(9(15)11-8(6)14)7-2-1-5(4-13)16-7/h3,5,7,13H,1-2,4H2,(H,11,14,15)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MREZUWMZVPBIEE-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C(=O)NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50879480 | |

| Record name | URIDINE, 5-BROMO-2',3'-DIDEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28616-93-5 | |

| Record name | URIDINE, 5-BROMO-2',3'-DIDEOXY- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50879480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.